molecular formula C10H11NO5 B3022462 Methyl (5-methyl-2-nitrophenoxy)acetate CAS No. 138035-73-1

Methyl (5-methyl-2-nitrophenoxy)acetate

Cat. No.: B3022462
CAS No.: 138035-73-1
M. Wt: 225.2 g/mol
InChI Key: DXYIPECKHULXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5-methyl-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a nitro group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (5-methyl-2-nitrophenoxy)acetate can be synthesized through a multi-step process. One common method involves the nitration of 5-methyl-2-phenoxyacetic acid, followed by esterification with methanol. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents, while the esterification reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-methyl-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions, amines.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 5-methyl-2-aminophenoxyacetic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives.

    Hydrolysis: 5-methyl-2-nitrophenoxyacetic acid and methanol.

Scientific Research Applications

Methyl (5-methyl-2-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may utilize this compound.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (5-methyl-2-nitrophenoxy)acetate depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Methyl (5-methyl-2-nitrophenoxy)acetate can be compared with other similar compounds such as:

    Methyl (2-nitrophenoxy)acetate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and physical properties.

    Methyl (5-methyl-2-aminophenoxy)acetate: Contains an amino group instead of a nitro group, leading to different chemical behavior and applications.

    Ethyl (5-methyl-2-nitrophenoxy)acetate: Has an ethyl ester group instead of a methyl ester group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 2-(5-methyl-2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-7-3-4-8(11(13)14)9(5-7)16-6-10(12)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYIPECKHULXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (5-methyl-2-nitrophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (5-methyl-2-nitrophenoxy)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (5-methyl-2-nitrophenoxy)acetate
Reactant of Route 4
Reactant of Route 4
Methyl (5-methyl-2-nitrophenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Methyl (5-methyl-2-nitrophenoxy)acetate
Reactant of Route 6
Reactant of Route 6
Methyl (5-methyl-2-nitrophenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.